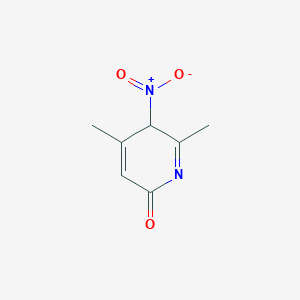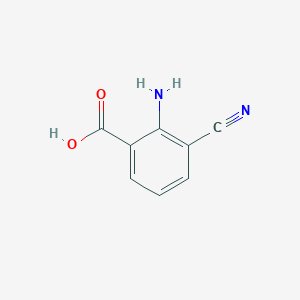
Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a modified form of the naturally occurring hormone oxytocin, which plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth . The modifications in its structure aim to enhance its stability and efficacy for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product’s integrity .
Chemical Reactions Analysis
Types of Reactions
Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.
Reduction: The disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Coupling Reagents: Carbodiimides like EDCI or DCC are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include various analogs of the original compound, each with potentially different biological activities and stability profiles .
Scientific Research Applications
Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for potential therapeutic uses in conditions like autism, anxiety, and postpartum hemorrhage.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research
Mechanism of Action
The mechanism of action of Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- involves binding to oxytocin receptors (OXTR) located in various tissues, including the brain, uterus, and mammary glands. This binding triggers a cascade of intracellular events, leading to the activation of signaling pathways such as the phosphoinositide pathway and the release of intracellular calcium. These events result in physiological responses like uterine contractions, milk ejection, and modulation of social behaviors .
Comparison with Similar Compounds
Similar Compounds
Vasopressin: Another neurohypophysial hormone with similar structure but different physiological effects.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Terlipressin: Used in the management of low blood pressure and bleeding esophageal varices
Uniqueness
Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- is unique due to its specific modifications, which enhance its stability and efficacy compared to natural oxytocin. These modifications allow for more targeted and prolonged effects, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
H6O3Ru |
|---|---|
Molecular Weight |
155.1 g/mol |
IUPAC Name |
ruthenium;trihydrate |
InChI |
InChI=1S/3H2O.Ru/h3*1H2; |
InChI Key |
RQPOMTUDFBZCHG-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid](/img/structure/B12329940.png)
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12329950.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-](/img/structure/B12329963.png)

![3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester](/img/structure/B12329978.png)
![5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B12329986.png)



![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)

